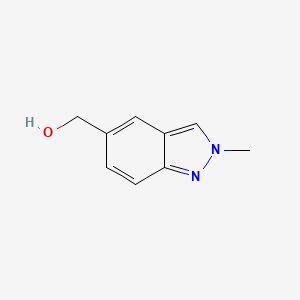

(2-Methyl-2H-indazol-5-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-methylindazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-11-5-8-4-7(6-12)2-3-9(8)10-11/h2-5,12H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZYREQWDFMCGNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=C(C=CC2=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (2-Methyl-2H-indazol-5-yl)methanol

CAS Number: 1159511-52-0

For Research, Scientific, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of (2-Methyl-2H-indazol-5-yl)methanol, a key heterocyclic building block in medicinal chemistry and drug discovery. The content herein is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring both technical accuracy and practical applicability for researchers in the field.

Introduction and Scientific Context

This compound, bearing the CAS Number 1159511-52-0, is a member of the indazole family of bicyclic heteroaromatic compounds. The indazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. The specific substitution pattern of this molecule, with a methyl group on the N2 position of the pyrazole ring and a hydroxymethyl group at the 5-position of the benzene ring, offers unique vectors for molecular elaboration. This makes it a valuable intermediate in the synthesis of complex molecules, including kinase inhibitors and protein degrader building blocks.[1]

The regiochemistry of the N-alkylation is a critical aspect of indazole chemistry. The tautomeric nature of the indazole ring system means that alkylation can occur at either the N1 or N2 position, often leading to mixtures of isomers. The synthesis of the desired N2-methylated isomer, as in the title compound, requires carefully controlled reaction conditions to achieve high regioselectivity. This guide will delve into the strategic considerations for achieving this specific isomer.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in research and development.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 1159511-52-0 | [1] |

| Molecular Formula | C₉H₁₀N₂O | [1] |

| Molecular Weight | 162.19 g/mol | [1] |

| Appearance | Expected to be a solid at room temperature | General knowledge |

| Storage | Store at room temperature | [1] |

Note: Experimental data for properties such as melting point, boiling point, and solubility are not widely published and should be determined empirically.

Spectroscopic Data (Predicted)

¹H NMR (400 MHz, CDCl₃):

-

δ ~ 8.0-8.2 ppm (s, 1H): Proton on the pyrazole ring (C3-H).

-

δ ~ 7.6-7.8 ppm (d, 1H): Aromatic proton ortho to the hydroxymethyl group (C4-H).

-

δ ~ 7.4-7.6 ppm (s, 1H): Aromatic proton para to the hydroxymethyl group (C6-H).

-

δ ~ 7.2-7.4 ppm (d, 1H): Aromatic proton meta to the hydroxymethyl group (C7-H).

-

δ ~ 4.7-4.9 ppm (s, 2H): Methylene protons of the hydroxymethyl group (-CH₂OH).

-

δ ~ 4.1-4.3 ppm (s, 3H): Methyl protons on the nitrogen (-NCH₃).

-

δ ~ 1.5-2.5 ppm (br s, 1H): Hydroxyl proton (-OH), which may be broad and its chemical shift can vary with concentration and solvent.

¹³C NMR (100 MHz, CDCl₃):

-

δ ~ 148-152 ppm: Quaternary carbon of the pyrazole ring fused to the benzene ring (C7a).

-

δ ~ 138-142 ppm: Quaternary carbon bearing the hydroxymethyl group (C5).

-

δ ~ 125-130 ppm: Carbon of the pyrazole ring (C3).

-

δ ~ 120-125 ppm: Aromatic methine carbons (C4, C6).

-

δ ~ 118-122 ppm: Quaternary carbon of the pyrazole ring fused to the benzene ring (C3a).

-

δ ~ 110-115 ppm: Aromatic methine carbon (C7).

-

δ ~ 63-67 ppm: Methylene carbon of the hydroxymethyl group (-CH₂OH).

-

δ ~ 38-42 ppm: Methyl carbon on the nitrogen (-NCH₃).

Synthesis and Reaction Mechanisms

The synthesis of this compound can be approached through a multi-step sequence that hinges on the regioselective N-methylation of a suitable indazole precursor followed by the reduction of a functional group at the 5-position.

Synthetic Strategy Overview

A logical and efficient synthetic pathway involves two key transformations:

-

Regioselective N-methylation: Introduction of a methyl group specifically at the N2 position of a 5-substituted-1H-indazole.

-

Functional Group Reduction: Conversion of a carboxylate or aldehyde at the C5 position to the desired hydroxymethyl group.

References

Introduction: The Significance of the 2H-Indazole Scaffold

An In-depth Technical Guide to the Chemical Properties and Applications of (2-Methyl-2H-indazol-5-yl)methanol

The indazole moiety is a privileged bicyclic heteroaromatic scaffold that constitutes the core of numerous pharmacologically active compounds. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging in various biological interactions. Drugs containing the indazole core, such as the antiemetic granisetron, the anticancer agents pazopanib and entrectinib, and the non-steroidal anti-inflammatory drug benzydamine, underscore the therapeutic relevance of this heterocycle.[1][2] The substitution pattern on the indazole ring system, particularly the position of the N-substituent, critically influences its biological activity. The 2H-indazole tautomer, in particular, is a key structural motif in many modern drug candidates.

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block for research and development.[3] We will delve into its physicochemical properties, synthetic routes, spectroscopic signature, chemical reactivity, and applications in medicinal chemistry, providing field-proven insights for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

This compound is a substituted indazole characterized by a methyl group at the N2 position of the indazole ring and a hydroxymethyl group at the C5 position. The N2-substitution is a critical feature, distinguishing it from its N1-isomer and imparting distinct electronic and steric properties that are often exploited in drug design to achieve specific target engagement.

Core Data

All quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 1159511-52-0 | [3][4][5] |

| Molecular Formula | C₉H₁₀N₂O | [3][4][5] |

| Molecular Weight | 162.19 g/mol | [3][4][5] |

| Synonyms | 5-(Hydroxymethyl)-2-methyl-2H-indazole, 2-Methyl-2H-indazole-5-methanol | [5] |

| Purity (Commercial) | ≥97% | [4] |

| Storage | Room Temperature, in a well-sealed container | [4] |

Structural Isomerism and Its Implications

The distinction between 2H- and 1H-indazoles is crucial. The position of the N-methyl group dictates the orientation of the nitrogen lone pairs and the overall dipole moment of the molecule. This seemingly minor structural change can lead to significant differences in binding affinities with biological targets, solubility, and metabolic stability. This compound belongs to the 2H-indazole class, which has been a focus of recent synthetic and medicinal chemistry efforts.[6][7]

Caption: Structural comparison of N2- and N1-methylated indazole isomers.

Synthesis and Purification

While multiple synthetic routes to the 2H-indazole core exist,[2][7] a common and practical approach for preparing this compound involves the reduction of a corresponding carbonyl precursor, such as an ester or an aldehyde. This late-stage functional group transformation is efficient and typically high-yielding.

Proposed Synthetic Pathway: Reduction of an Ester Precursor

A logical and reliable method is the reduction of methyl 2-methyl-2H-indazole-5-carboxylate. This pathway is analogous to synthetic steps reported for similar indazole systems.[8] The workflow involves the reduction of the ester functionality using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol

-

Expertise & Causality: This protocol employs lithium aluminum hydride (LiAlH₄), a potent, non-selective reducing agent ideal for converting esters to primary alcohols. The reaction is initiated at 0 °C to control the initial exothermic reaction upon adding the ester to the hydride slurry. Anhydrous tetrahydrofuran (THF) is the solvent of choice due to its ability to dissolve the reactants and its inertness to the strong reducing agent. The Fieser workup method is a trusted and safe procedure for quenching excess LiAlH₄, producing granular salts that are easily filtered.

-

Step-by-Step Methodology:

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add a stirred suspension of lithium aluminum hydride (1.2 eq.) in anhydrous THF.

-

Cooling: Cool the suspension to 0 °C using an ice-water bath.

-

Addition of Ester: Dissolve methyl 2-methyl-2H-indazole-5-carboxylate (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the internal temperature below 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup (Quenching): Cool the mixture back to 0 °C. Cautiously and sequentially, add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. A white, granular precipitate should form.

-

Filtration & Extraction: Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with THF and ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a pure solid.

-

Spectroscopic Characterization

Unambiguous characterization of the final compound is essential. The following section describes the expected spectroscopic data based on the compound's structure and analysis of related molecules.[1][9]

Predicted ¹H NMR Data (400 MHz, CDCl₃)

-

¹H NMR Causality: The chemical shifts are influenced by the electronic environment. The N-methyl group is a singlet in a relatively upfield region. The benzylic CH₂ protons of the methanol group will appear as a singlet, which may show coupling to the OH proton if not exchanging rapidly. The aromatic protons will be in the downfield region, with splitting patterns determined by their ortho, meta, and para relationships. The proton at C3 is typically the most deshielded proton on the indazole ring itself.

| Protons | Predicted Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Ar-H (C3-H) | ~8.1 | s | 1H | Singlet, characteristic of the C3 proton in 2H-indazoles. |

| Ar-H | ~7.7 | d | 1H | Doublet, likely the C7 proton. |

| Ar-H | ~7.5 | s | 1H | Singlet or narrow doublet, likely the C4 proton. |

| Ar-H | ~7.2 | d | 1H | Doublet, likely the C6 proton. |

| -CH₂OH | ~4.8 | s | 2H | Benzylic protons adjacent to the hydroxyl group. |

| N-CH₃ | ~4.2 | s | 3H | Methyl group attached to the indazole nitrogen. |

| -OH | Variable | br s | 1H | Broad singlet, chemical shift is concentration-dependent. |

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

The ¹³C NMR spectrum is expected to show 9 distinct signals corresponding to the nine carbon atoms in the molecule. Aromatic carbons will appear between 110-150 ppm, the benzylic carbon around 65 ppm, and the N-methyl carbon around 35-40 ppm.

Mass Spectrometry

For mass spectrometry analysis (e.g., ESI+), the compound is expected to show a strong molecular ion peak.

-

Expected [M+H]⁺: 163.0866 (Calculated for C₉H₁₁N₂O⁺)

Chemical Reactivity and Applications

This compound is a versatile intermediate due to the presence of the reactive primary alcohol and the modifiable indazole core.

Reactivity of the Hydroxymethyl Group

The primary alcohol is a synthetic handle for a wide range of transformations:

-

Oxidation: Can be oxidized to the corresponding aldehyde using mild reagents (e.g., PCC, DMP) or to the carboxylic acid using stronger oxidants (e.g., KMnO₄, Jones reagent).

-

Esterification/Etherification: Reacts readily with acyl chlorides, anhydrides, or carboxylic acids (Fischer or Steglich conditions) to form esters, and with alkyl halides under basic conditions (Williamson ether synthesis) to form ethers.

-

Conversion to Halide: The hydroxyl group can be converted to a good leaving group (e.g., tosylate, mesylate) or directly to a halide (e.g., using SOCl₂ or PBr₃) to facilitate nucleophilic substitution reactions, such as the introduction of an aminomethyl group.[10]

Caption: Key reactions of the hydroxymethyl functional group.

Applications in Drug Discovery

The 2H-indazole scaffold is a cornerstone in modern medicinal chemistry.[11]

-

Kinase Inhibitors: The indazole core acts as an effective "hinge-binder" in the ATP-binding pocket of many kinases. This compound serves as a precursor for synthesizing inhibitors targeting kinases like FLT3.[8]

-

Protein Degraders: It is listed as a building block for protein degraders, likely for incorporation into PROTACs (Proteolysis Targeting Chimeras) or molecular glues.[4]

-

General Scaffolding: The ability to easily modify the hydroxymethyl group allows for its use in fragment-based drug discovery (FBDD) or as a linker attachment point for creating diverse chemical libraries.

Handling, Storage, and Safety

| Hazard Class | Precautionary Measures |

| Acute Toxicity | Harmful if swallowed.[12] Avoid ingestion. Do not eat, drink, or smoke when using this product.[12] |

| Skin Contact | May cause skin irritation.[12] Wear protective gloves. |

| Eye Contact | May cause serious eye irritation.[12] Wear safety glasses with side-shields or goggles. |

| Inhalation | May cause respiratory irritation.[12] Use only in a well-ventilated area or a chemical fume hood. |

| Handling | Handle in accordance with good industrial hygiene and safety practices. Wash hands thoroughly after handling.[12] |

-

Storage: Store in a tightly closed container in a dry, well-ventilated place at room temperature.[4]

-

Disposal: Dispose of contents/container to an approved waste disposal plant, in accordance with local, regional, and national regulations.

Conclusion

This compound is a high-value chemical intermediate with significant potential in the field of drug discovery and medicinal chemistry. Its well-defined structure, featuring the medicinally relevant 2H-indazole core and a synthetically versatile hydroxymethyl group, makes it an ideal starting point for the synthesis of complex molecules targeting a range of diseases. Understanding its synthesis, reactivity, and spectroscopic properties is paramount for its effective utilization in research and development. This guide provides the foundational knowledge for scientists to confidently incorporate this powerful building block into their synthetic and therapeutic programs.

References

- 1. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caribjscitech.com [caribjscitech.com]

- 3. 1159511-52-0 | this compound - Moldb [moldb.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 1159511-52-0 CAS|(2-甲基-2H-吲唑-5-基)甲醇|生产厂家|价格信息 [m.chemicalbook.com]

- 6. Recent advances in C–H functionalization of 2H-indazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. 2H-Indazole synthesis [organic-chemistry.org]

- 8. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. (2-Methyl-2H-indazol-5-YL)methanamine | C9H11N3 | CID 44119283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. static.cymitquimica.com [static.cymitquimica.com]

A Technical Guide to the Biological Activities of Methyl-Indazole Derivatives for Drug Discovery Professionals

Part 1: The Methyl-Indazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

The indazole nucleus, a bicyclic aromatic system comprising a fused benzene and pyrazole ring, represents one of the most significant "privileged scaffolds" in contemporary drug discovery.[1][2] Its derivatives are rarely found in nature, yet their synthetic analogues exhibit a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][3][4] The stability of the 1H-indazole tautomer over its 2H counterpart makes it a reliable and predictable foundation for molecular design.[4][5]

The addition of a methyl group to this core structure creates methyl-indazole, a pharmacophore that has proven particularly versatile. Modifications around this methylated core have led to the development of potent and selective inhibitors for a variety of high-value therapeutic targets, underscoring its importance for researchers and drug development professionals.[6][7] This guide provides an in-depth exploration of the key biological activities of methyl-indazole derivatives, the mechanistic rationale behind their functions, and the robust experimental frameworks required to validate their therapeutic potential.

Part 2: Key Biological Activities and Mechanisms of Action

The therapeutic versatility of methyl-indazole derivatives stems from their ability to interact with a wide range of biological targets. The specific activity is highly dependent on the substitution patterns around the core scaffold, allowing for fine-tuning of potency and selectivity.

Potent Anticancer Activity

Methyl-indazole derivatives have emerged as a prominent class of anticancer agents, primarily through their action as kinase inhibitors and inducers of programmed cell death (apoptosis).[7][8][9]

Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers. Methyl-indazoles serve as a versatile scaffold for designing potent inhibitors of several key oncogenic kinases.[7][9] The indazole's nitrogen atoms can form crucial hydrogen bonds within the ATP-binding pocket of kinases, providing a strong anchoring point for the inhibitor.

Key kinase targets for methyl-indazole derivatives include:

-

Bromodomain-containing protein 4 (BRD4): Modifications at the N-1 position of the indazole ring with various phenyl groups have yielded potent BRD4 inhibitors, which are crucial in regulating oncogene transcription.[6]

-

Glycogen Synthase Kinase-3 (GSK-3): Substitution of the indazole ring, particularly with methoxy groups, has been shown to enhance inhibitory activity against GSK-3, a kinase implicated in various cancers.[7]

-

Receptor Tyrosine Kinases (e.g., EGFR, FGFR): The indazole core is a key component in inhibitors targeting growth factor receptors that drive tumor proliferation and survival.[1][4]

The causality behind this inhibitory action lies in the scaffold's ability to mimic the purine core of ATP, enabling competitive binding. The specific substitutions on the ring then dictate the selectivity and potency against different kinases by exploiting unique features of their respective binding sites.

Table 1: Comparative Inhibitory Activity of Methyl-Indazole Derivatives Against Cancer-Related Kinases

| Compound Class/ID | Target Kinase | IC50 (nM) | Target Cancer Cell Line | IC50 (nM) | Reference |

|---|---|---|---|---|---|

| N-1 Phenyl-3-methyl-indazole (9d) | BRD4-BD1 | 136 | MV4;11 (Leukemia) | 280 | [6] |

| N-1 Phenyl-3-methyl-indazole (9u) | BRD4-BD1 | 152 | MV4;11 (Leukemia) | 350 | [6] |

| 5-methoxy-indazole derivative (50) | GSK-3 | 350 | - | - | [7] |

| 3-substituted 1H-indazole (121) | IDO1 Enzyme | 720 | - | - | [1] |

| Indazole derivative (2f) | - | - | 4T1 (Breast Cancer) | 230 | [8] |

| Indazole sulfonamide (4) | - | - | A2780 (Ovarian) | 4,210 | [10] |

| Indazole sulfonamide (9) | - | - | A549 (Lung) | 18,600 |[10] |

Beyond direct enzyme inhibition, many methyl-indazole derivatives exert their anticancer effects by triggering the cell's intrinsic suicide program, apoptosis.[8][11][12] This is a critical self-validating mechanism; a compound that successfully induces apoptosis will produce a cascade of verifiable downstream markers.

The primary mechanisms include:

-

Modulation of the Bcl-2 Protein Family: Active compounds have been shown to upregulate the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, releasing cytochrome c and activating the caspase cascade.[8]

-

Activation of the p53/MDM2 Pathway: Certain derivatives can interfere with the interaction between the tumor suppressor p53 and its negative regulator MDM2, leading to p53 stabilization, cell cycle arrest, and apoptosis.[11][12]

-

Cell Cycle Arrest: These compounds can halt the cell cycle, often at the G2/M phase, preventing cancer cells from proliferating and making them more susceptible to apoptosis.[10]

Caption: Apoptotic pathway induced by methyl-indazole derivatives.

Anti-inflammatory Activity

Chronic inflammation is a driver of numerous diseases. Methyl-indazole derivatives have demonstrated significant anti-inflammatory potential, often by targeting the enzymatic pathways responsible for producing inflammatory mediators.[13][14]

The primary mechanism involves the inhibition of cyclooxygenase-2 (COX-2), an enzyme upregulated at sites of inflammation that is responsible for the synthesis of prostaglandins.[13] By selectively inhibiting COX-2 over the constitutively expressed COX-1, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[14] Furthermore, studies have shown that these derivatives can also inhibit the production of pro-inflammatory cytokines and scavenge free radicals, contributing to their overall anti-inflammatory effect.[13]

Antimicrobial Activity

The rise of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. Methyl-indazole derivatives have shown promising activity against a range of both Gram-positive and Gram-negative bacteria.[15][16]

Table 2: Antibacterial Activity of N-methyl-3-aryl Indazole Derivatives (Zone of Inhibition in cm)

| Compound ID | Xanthomonas campestris | Bacillus megaterium | Escherichia coli | Reference |

|---|---|---|---|---|

| 5a | 2.1 | 1.5 | 1.5 | [16] |

| 5f | 2.2 | - | - | [16] |

| 5h | - | 1.2 | - | [16] |

| 5i | 2.3 | - | - | [16] |

| 5j | - | 1.6 | 1.6 | [16] |

| Streptomycin (Standard) | 2.8 | 3.7 | 3.9 |[16] |

The mechanism for this activity can involve the inhibition of essential bacterial enzymes. For example, some indazole-containing compounds are potent inhibitors of S-adenosyl homocysteine/methylthioadenosine (SAH/MTA) nucleosidase, an enzyme crucial for bacterial metabolism and quorum sensing.[17]

Neuroprotective Effects

Emerging research highlights the potential of methyl-indazole derivatives in treating neurodegenerative disorders.[18] Their mechanisms in this area are multifaceted:

-

Sodium Channel Modulation: Certain oxadiazolyl-indazole derivatives act as use- and voltage-dependent blockers of sodium channels, particularly the Na(v)1.6 isoform. This action can reduce neuronal hyperexcitability, a process implicated in ischemic brain damage.[19]

-

Neuroprotection in Parkinson's Models: In mouse models of Parkinson's disease, 6-hydroxy-1-H-indazole has been shown to protect dopaminergic neurons, increase dopamine levels, and reduce the hyperphosphorylation of tau protein, suggesting a disease-modifying potential.[20]

Part 3: Experimental Design and Protocols: A Self-Validating Approach

To ensure trustworthiness and reproducibility, every protocol must be designed as a self-validating system. This involves including appropriate positive and negative controls, establishing clear, quantifiable endpoints, and understanding the causal links between the experimental steps and the expected outcomes.

Protocol: In Vitro Cytotoxicity via MTT Assay

This protocol determines a compound's ability to reduce the viability of cancer cells, providing an IC50 (half-maximal inhibitory concentration) value.

Causality: The assay is based on the principle that metabolically active, viable cells contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., K562 leukemia cells) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell adherence.[11][12]

-

Compound Treatment: Prepare a serial dilution of the methyl-indazole derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions.

-

Self-Validation: Include wells with vehicle (e.g., 0.1% DMSO) as a negative control (100% viability) and wells with a known cytotoxic drug (e.g., Doxorubicin) as a positive control. Also include wells with medium only for background subtraction.

-

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Observe the formation of purple precipitate in the negative control wells.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. Gently pipette to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Caption: Workflow for the MTT cell viability assay.

Protocol: In Vivo Anti-inflammatory Carrageenan-Induced Paw Edema Model

This is a standard acute inflammation model used to evaluate the efficacy of potential anti-inflammatory drugs.

Causality: Subplantar injection of carrageenan, a phlogistic agent, into a rat's paw induces a biphasic inflammatory response. The initial phase involves the release of histamine and serotonin, while the later phase (after 1 hour) is mediated by prostaglandins and cytokines. A reduction in paw swelling (edema) indicates that the test compound has inhibited these inflammatory mediators.[13]

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimate male Wistar rats (150-200g) for one week under standard laboratory conditions. Fast the animals overnight before the experiment but allow free access to water.

-

Grouping and Baseline Measurement: Divide animals into groups (n=6):

-

Group 1: Control (Vehicle, e.g., saline)

-

Group 2: Standard (e.g., Diclofenac, 10 mg/kg)

-

Group 3-5: Test Compound (e.g., 25, 50, 100 mg/kg of methyl-indazole derivative) Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline (0-hour) reading.

-

-

Drug Administration: Administer the vehicle, standard, or test compound orally (p.o.) or intraperitoneally (i.p.) one hour before inducing inflammation.

-

Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.

-

Edema Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

-

Self-Validation: The standard drug group (Diclofenac) must show a statistically significant reduction in edema compared to the control group for the assay to be considered valid.

-

Part 4: Structure-Activity Relationship (SAR) Insights

The biological activity of methyl-indazole derivatives is profoundly influenced by the nature and position of substituents on the indazole ring.[6][21] Understanding these relationships is crucial for rational drug design.

-

N-1 Position: This position is critical for interaction with many targets. For BRD4 inhibitors, aryl groups at N-1 are essential for potency.[6] For CCR4 antagonists, meta-substituted benzyl groups at N-1 yield the most potent compounds.[22]

-

C3 Position: The regiochemistry at C3 is vital. For CRAC channel blockers, an amide linker (-CO-NH-Ar) at C3 provides potent compounds, whereas the reverse amide isomer is inactive.[21]

-

Indazole Ring Substituents: Small groups are generally tolerated at positions C5, C6, and C7. For GSK-3 inhibitors, a methyl group on the indazole phenyl ring can remarkably increase activity.[7]

Part 5: Conclusion and Future Perspectives

Methyl-indazole derivatives represent a robust and highly adaptable scaffold for the development of novel therapeutics. Their proven efficacy across oncology, inflammation, infectious disease, and neurology highlights their vast potential. The key to unlocking this potential lies in a deep, mechanistic understanding of how structural modifications translate into specific biological activities. Future research should focus on leveraging computational modeling and structure-based design to create next-generation derivatives with enhanced potency, improved selectivity, and favorable pharmacokinetic profiles. The continued exploration of this remarkable chemical entity promises to deliver innovative solutions for some of medicine's most pressing challenges.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis and antitumor activity of some substituted indazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. journal.hep.com.cn [journal.hep.com.cn]

- 16. Novel Substituted Indazoles towards Potential Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 17. Structure-based design, synthesis, and antimicrobial activity of indazole-derived SAH/MTA nucleosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Oxadiazolylindazole sodium channel modulators are neuroprotective toward hippocampal neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Protective role of 6-Hydroxy-1-H-Indazole in an MPTP-induced mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

Spectroscopic and Analytical Profile of (2-Methyl-2H-indazol-5-yl)methanol: A Technical Guide

Abstract

(2-Methyl-2H-indazol-5-yl)methanol is a heterocyclic organic compound of interest in medicinal chemistry and drug discovery due to the prevalence of the indazole scaffold in pharmacologically active molecules. A comprehensive spectroscopic and analytical characterization is paramount for confirming the chemical identity, purity, and structural integrity of this compound in any research and development setting. This technical guide provides a detailed overview of the anticipated spectroscopic data for this compound, encompassing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While a publicly available, comprehensive experimental dataset for this specific molecule is not readily found in the literature, this guide outlines the predicted spectroscopic characteristics based on foundational principles and data from analogous structures. Furthermore, detailed, field-proven protocols for acquiring and processing this critical analytical data are presented to empower researchers in their synthetic and analytical endeavors.

Molecular Structure and Predicted Spectroscopic Data

The structural attributes of this compound, including the aromatic indazole ring, the N-methyl group, and the hydroxymethyl substituent, give rise to a unique spectroscopic fingerprint. The following sections detail the predicted data for this compound.

Molecular Formula: C₉H₁₀N₂O

Molecular Weight: 162.19 g/mol

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The predicted chemical shifts are influenced by the electron-donating and -withdrawing nature of the substituents on the indazole ring.

| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration | Notes |

| H-3 | ~8.0 | s | 1H | Singlet due to no adjacent protons. |

| H-4 | ~7.6 | d | 1H | Doublet, coupled to H-6. |

| H-6 | ~7.2 | dd | 1H | Doublet of doublets, coupled to H-4 and H-7. |

| H-7 | ~7.5 | d | 1H | Doublet, coupled to H-6. |

| -CH₂OH | ~4.7 | s | 2H | Methylene protons, may appear as a doublet if coupled to the hydroxyl proton. |

| -OH | Variable | br s | 1H | Broad singlet, chemical shift is concentration and solvent dependent. |

| N-CH₃ | ~4.1 | s | 3H | Singlet, characteristic of an N-methyl group on an indazole ring. |

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide insights into the carbon framework of the molecule. The chemical shifts are predicted based on the electronic environment of each carbon atom.

| Carbon (Position) | Predicted Chemical Shift (δ, ppm) | Notes |

| C-3 | ~128 | Aromatic CH |

| C-3a | ~123 | Aromatic quaternary carbon |

| C-4 | ~121 | Aromatic CH |

| C-5 | ~138 | Aromatic quaternary carbon bearing the hydroxymethyl group |

| C-6 | ~125 | Aromatic CH |

| C-7 | ~110 | Aromatic CH |

| C-7a | ~149 | Aromatic quaternary carbon |

| -CH₂OH | ~64 | Methylene carbon of the alcohol |

| N-CH₃ | ~35 | N-methyl carbon |

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will reveal the presence of key functional groups through their characteristic vibrational frequencies.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H Stretch | 3200-3600 | Broad | Characteristic of the hydroxyl group. |

| C-H Stretch (Aromatic) | 3000-3100 | Medium | Aromatic C-H vibrations. |

| C-H Stretch (Aliphatic) | 2850-3000 | Medium | Aliphatic C-H vibrations of the methyl and methylene groups. |

| C=N Stretch | 1620-1680 | Medium | Aromatic C=N stretching within the indazole ring. |

| C=C Stretch (Aromatic) | 1450-1600 | Medium-Strong | Aromatic ring stretching vibrations. |

| C-O Stretch | 1000-1260 | Strong | C-O stretching of the primary alcohol. |

Predicted Mass Spectrometry (MS) Data

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern, aiding in structural elucidation.

| Ion | Predicted m/z | Notes |

| [M]⁺ | 162.08 | Molecular ion peak. |

| [M-H]⁺ | 161.07 | Loss of a hydrogen atom. |

| [M-CH₂OH]⁺ | 131.06 | Loss of the hydroxymethyl group. |

| [M-N₂H]⁺ | 131.07 | Loss of a diazene fragment from the indazole ring. |

Experimental Protocols for Spectroscopic Analysis

To ensure the acquisition of high-quality, reliable data, the following standardized experimental protocols are recommended. The choice of instrumentation and specific parameters may be adapted based on available equipment and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the most powerful technique for elucidating the precise molecular structure of an organic compound in solution. ¹H NMR provides information about the number, connectivity, and chemical environment of protons, while ¹³C NMR reveals the carbon skeleton.

Instrumentation: A high-field NMR spectrometer (e.g., Bruker Avance series, Jeol ECZ series) with a standard broadband probe is recommended.

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a standard 5 mm NMR tube.

-

Ensure complete dissolution; gentle vortexing or sonication may be applied if necessary.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: A range of -2 to 12 ppm is typically sufficient.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay (D1): 1-5 seconds to allow for full spin relaxation.

-

Number of Scans: 8-16 scans for a concentrated sample.

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each carbon.

-

Spectral Width: A range of 0 to 200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Number of Scans: 1024 or more scans may be necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase correction and baseline correction.

-

Calibrate the chemical shift axis using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze peak multiplicities and coupling constants (J-values) to deduce proton connectivity.

Diagram of NMR Experimental Workflow:

Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is recommended for ease of use and minimal sample preparation.

Experimental Protocol (ATR-FTIR):

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid or a single drop of the liquid sample directly onto the center of the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Instrument Parameters:

-

Scan Range: 4000 cm⁻¹ to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

Data Analysis:

-

The resulting spectrum should be baseline corrected.

-

Identify the characteristic absorption bands and correlate them to the functional groups present in this compound.

Mass Spectrometry (MS)

Rationale: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI), coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).

Sample Preparation (for ESI-MS):

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

A small amount of a volatile acid (e.g., formic acid) may be added to promote protonation and the formation of [M+H]⁺ ions.

Instrument Parameters (ESI-MS):

-

Ionization Mode: Positive ion mode is typically used to observe [M+H]⁺.

-

Mass Range: A scan range of m/z 50 to 500 should be sufficient to observe the molecular ion and major fragments.

-

Capillary Voltage and Temperature: These parameters should be optimized for the specific instrument and compound to achieve stable ionization and maximal signal intensity.

Data Analysis:

-

Identify the molecular ion peak to confirm the molecular weight of the compound.

-

Analyze the fragmentation pattern by identifying the m/z values of the fragment ions and proposing plausible fragmentation pathways. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecular ion and its fragments with high accuracy.

Diagram of Spectroscopic Techniques Relationship:

Caption: Interrelation of spectroscopic methods.

Conclusion

The comprehensive spectroscopic characterization of this compound is essential for its application in research and development. This technical guide provides a robust framework of predicted spectroscopic data based on established chemical principles and data from structurally related compounds. The detailed experimental protocols for NMR, IR, and mass spectrometry offer a practical guide for researchers to obtain high-quality analytical data, ensuring the identity, purity, and structural integrity of their synthesized material. Adherence to these methodologies will facilitate reliable and reproducible scientific outcomes in the pursuit of novel chemical entities.

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences

An In-Depth Technical Guide to the Solubility of (2-Methyl-2H-indazol-5-yl)methanol for Researchers, Scientists, and Drug Development Professionals

Solubility, the ability of a solid, liquid, or gaseous chemical substance to dissolve in a solvent and form a homogeneous solution, is a cornerstone of drug discovery and development.[1][2] For a drug to be effective, it must first be absorbed into the systemic circulation, and to do so, it must be in a dissolved state at the site of absorption.[3] Poor aqueous solubility is a major hurdle for many new chemical entities (NCEs), with over 40% of NCEs developed in the pharmaceutical industry being practically insoluble in water.[1][3] This can lead to low and variable bioavailability, hindering therapeutic efficacy and potentially causing toxicity.[1][4] Therefore, a thorough understanding and early assessment of a compound's solubility are paramount for successful drug development.[5] This guide provides a comprehensive technical overview of the solubility of this compound, a key intermediate in medicinal chemistry, from its physicochemical properties to detailed experimental protocols for its determination.

Physicochemical Properties of this compound and the Indazole Scaffold

This compound

The structure features a bicyclic indazole core, a methyl group on one of the nitrogen atoms, and a methanol group attached to the benzene ring. The presence of the hydroxyl (-OH) and the nitrogen atoms of the indazole ring allows for hydrogen bonding with polar solvents like water, which would contribute to its aqueous solubility.

The Indazole Scaffold Indazole is an aromatic heterocyclic compound that exists in tautomeric forms, primarily 1H-indazole and 2H-indazole.[8] It is an amphoteric molecule, meaning it can act as both an acid and a base.[9] The pKa values for the parent indazole are approximately 1.31 for the protonated form and 13.86 for the deprotonation of the N-H proton.[8] The methylation at the N2 position in this compound will influence the basicity of the other nitrogen atom.

Table 1: Key Physicochemical Properties of the Indazole Scaffold

| Property | Value | Source |

| pKa (protonated) | ~1.04 - 1.31 | [8][9] |

| pKa (deprotonation) | ~13.86 | [8][9] |

Understanding the pKa is crucial as it dictates the ionization state of the molecule at different pH values, which in turn significantly affects solubility.[10] For a weakly basic compound like an indazole derivative, the solubility is expected to increase in acidic conditions (lower pH) due to the formation of the more soluble protonated species.[10][11]

Experimental Determination of Solubility: Methodologies and Protocols

The two primary types of solubility measurements in drug discovery are thermodynamic (or equilibrium) solubility and kinetic solubility.[12][13]

Thermodynamic Solubility: The Shake-Flask Method

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent. The gold standard for its determination is the shake-flask method.[11][14]

Principle: An excess amount of the solid compound is agitated in a specific solvent for an extended period until equilibrium is reached between the dissolved and undissolved solute.[10]

Experimental Protocol:

-

Preparation: Weigh an excess amount of crystalline this compound into a glass vial.

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, simulated gastric fluid, or various organic solvents).

-

Equilibration: Tightly seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-72 hours to ensure equilibrium is reached.[15]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[13]

-

Quantification: Analyze the concentration of the compound in the clear filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[13] A calibration curve with known concentrations of the compound is used for accurate quantification.

Diagram 1: Workflow for Thermodynamic Solubility Determination

Caption: Shake-flask method workflow.

Kinetic Solubility Assay

Kinetic solubility is a high-throughput method used in early drug discovery to assess the solubility of compounds under non-equilibrium conditions.[16][17] It measures the concentration at which a compound, dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.[12][18]

Principle: A concentrated stock solution of the compound in DMSO is serially diluted into an aqueous buffer. The formation of a precipitate is detected, often by light scattering (nephelometry) or UV absorbance after filtration.[16][17]

Experimental Protocol (Nephelometric Method):

-

Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

-

Plate Setup: In a microtiter plate, add a small volume of the DMSO stock solution to the wells.

-

Buffer Addition: Add the aqueous buffer (e.g., PBS pH 7.4) to the wells to achieve the desired final concentrations.[16]

-

Incubation: Mix and incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.[16]

-

Measurement: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.[16] The kinetic solubility is the concentration at which precipitation is first observed.

Diagram 2: Kinetic Solubility Assay Workflow

Caption: High-throughput kinetic solubility workflow.

Factors Influencing the Solubility of this compound

The solubility of this compound will be influenced by several factors:

-

pH: As a weakly basic compound, its aqueous solubility is expected to be higher at acidic pH due to the protonation of the indazole ring.[10]

-

Solvent Polarity: The principle of "like dissolves like" applies.[13] Due to the presence of a hydroxyl group and nitrogen atoms capable of hydrogen bonding, it is expected to have higher solubility in polar protic solvents (e.g., ethanol, methanol) and polar aprotic solvents (e.g., DMSO, DMF) compared to nonpolar solvents (e.g., hexane, toluene).

-

Temperature: For most solid solutes, solubility increases with temperature. However, this relationship needs to be determined experimentally.

-

Crystal Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can have different lattice energies, leading to variations in solubility. The most stable polymorph will have the lowest solubility.

Conclusion and Future Directions

While specific experimental solubility data for this compound is not widely published, this guide provides a robust framework for its determination and understanding. By applying the detailed protocols for thermodynamic and kinetic solubility, researchers can generate the necessary data to inform drug discovery and development decisions. The physicochemical properties of the indazole scaffold suggest that pH will be a critical determinant of its aqueous solubility. Future work should focus on the experimental determination of the solubility of this compound in various pharmaceutically relevant media and the investigation of its solid-state properties to build a complete solubility profile.

References

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. ucd.ie [ucd.ie]

- 4. Solubility and its Importance.pptx [slideshare.net]

- 5. bmglabtech.com [bmglabtech.com]

- 6. calpaclab.com [calpaclab.com]

- 7. 1159511-52-0 | this compound - Moldb [moldb.com]

- 8. caribjscitech.com [caribjscitech.com]

- 9. Indazole - Wikipedia [en.wikipedia.org]

- 10. pharmatutor.org [pharmatutor.org]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 15. downloads.regulations.gov [downloads.regulations.gov]

- 16. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 17. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. charnwooddiscovery.com [charnwooddiscovery.com]

The Indazole Scaffold: A Privileged Structure in Modern Therapeutics

A Technical Guide for Drug Discovery Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The indazole nucleus, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its unique structural and electronic properties allow for diverse substitutions, leading to compounds with a wide array of pharmacological activities.[1][3] This technical guide provides an in-depth exploration of the therapeutic applications of indazole derivatives, with a primary focus on their roles in oncology, inflammation, and neurodegenerative disorders. We will delve into the mechanisms of action, structure-activity relationships (SAR), and key experimental protocols relevant to the development of novel indazole-based therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the vast potential of this versatile chemical entity.

The Indazole Core: A Foundation for Therapeutic Diversity

The indazole structure exists in two main tautomeric forms: 1H-indazole and 2H-indazole, with the 1H form being more thermodynamically stable.[1] This inherent structural feature, combined with the ability to introduce a variety of functional groups at multiple positions, underpins the diverse biological activities of its derivatives.[1] These activities range from anti-cancer and anti-inflammatory to antimicrobial and neuroprotective effects.[3][4][5][6] Several FDA-approved drugs, such as Axitinib, Pazopanib, and Niraparib, feature the indazole core, highlighting its clinical significance.[7]

Structural Significance and Physicochemical Properties

The indazole ring system's aromaticity and the presence of two nitrogen atoms allow for a variety of non-covalent interactions with biological targets, including hydrogen bonding, pi-stacking, and hydrophobic interactions. The ability to modulate the electronic properties of the ring through substitution influences the pKa, lipophilicity, and metabolic stability of the resulting derivatives, all critical parameters in drug design.

Therapeutic Applications in Oncology

Indazole derivatives have demonstrated significant promise as anti-cancer agents, primarily through the inhibition of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[7][8]

Kinase Inhibition: A Primary Mechanism of Action

Many indazole-based compounds function as potent inhibitors of various kinases, including tyrosine kinases and serine/threonine kinases.[7] This inhibitory activity disrupts signaling pathways essential for tumor growth, proliferation, and angiogenesis.[9]

Several clinically successful indazole derivatives, such as Axitinib and Pazopanib, target VEGFRs.[9][10] By inhibiting VEGFR signaling, these drugs block angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[10][11]

-

Axitinib (Inlyta®): A potent and selective inhibitor of VEGFR-1, -2, and -3, used in the treatment of advanced renal cell carcinoma (RCC).[10][12][13]

-

Pazopanib (Votrient®): A multi-targeted tyrosine kinase inhibitor that blocks VEGFR-1, -2, and -3, as well as platelet-derived growth factor receptors (PDGFRs) and c-Kit.[9][14][15] It is approved for the treatment of advanced RCC and soft tissue sarcoma.[9][15]

Signaling Pathway: VEGFR Inhibition by Indazole Derivatives

Caption: VEGFR signaling pathway and its inhibition by indazole derivatives.

Niraparib (Zejula®) is an indazole-containing PARP inhibitor used in the treatment of recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer.[16][17] PARP enzymes are involved in DNA repair, and their inhibition leads to the accumulation of DNA damage and cell death, particularly in cancer cells with pre-existing DNA repair defects.[17][18]

Mechanism of Action: PARP Inhibition by Niraparib

Caption: Mechanism of PARP inhibition by the indazole derivative Niraparib.

Indazole derivatives have also been developed as inhibitors of other kinases implicated in cancer, including:

-

Aurora Kinases: Essential for mitotic progression.

-

Fibroblast Growth Factor Receptors (FGFRs): Involved in cell proliferation and differentiation.[1][19]

-

Pim Kinases: Regulate cell survival and proliferation.[1][20]

Non-Kinase Targets in Oncology

Beyond kinase inhibition, indazole derivatives have shown efficacy against other cancer-related targets. For instance, some derivatives act as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a role in immune evasion by tumors.[1]

Anti-Inflammatory Applications

The indazole scaffold is present in compounds with significant anti-inflammatory properties.[21][22][23] The mechanisms underlying this activity are often multifactorial, involving the modulation of key inflammatory mediators.

Inhibition of Pro-Inflammatory Enzymes and Cytokines

Studies have shown that certain indazole derivatives can inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme in the production of prostaglandins, which are potent inflammatory mediators.[21][22][23] Additionally, these compounds can suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β).[21][22][23]

Experimental Protocol: In Vitro COX-2 Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of indazole derivatives against human COX-2.

-

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Indazole test compounds

-

Celecoxib (positive control)

-

Assay buffer (e.g., Tris-HCl)

-

EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection

-

-

Procedure:

-

Prepare serial dilutions of the indazole test compounds and the positive control.

-

In a 96-well plate, add the COX-2 enzyme, assay buffer, and the test compounds or control.

-

Incubate at room temperature for a specified time (e.g., 15 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Incubate at 37°C for a defined period (e.g., 10 minutes).

-

Stop the reaction by adding a suitable reagent (e.g., HCl).

-

Quantify the amount of PGE2 produced using an EIA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Workflow: In Vitro COX-2 Inhibition Assay

Caption: Workflow for an in vitro COX-2 inhibition assay.

Applications in Neurodegenerative Diseases

Emerging research suggests that indazole derivatives may have therapeutic potential in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's diseases.[2][5] One of the proposed mechanisms involves the inhibition of c-Jun N-terminal kinase 3 (JNK3), a kinase implicated in neuronal apoptosis.[2]

Structure-Activity Relationship (SAR) Insights

The therapeutic efficacy of indazole derivatives is highly dependent on the nature and position of substituents on the indazole ring.[1][24] SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.[24][25] For example, in a series of indazole arylsulfonamides acting as CCR4 antagonists, substitutions at the C4, C6, and N1 positions were found to be critical for potent activity.[24]

Table 1: Summary of Key Indazole-Based Drugs and Their Therapeutic Targets

| Drug Name (Brand Name) | Primary Target(s) | Therapeutic Application |

| Axitinib (Inlyta®) | VEGFR-1, -2, -3 | Advanced Renal Cell Carcinoma[10][12][13] |

| Pazopanib (Votrient®) | VEGFR-1, -2, -3, PDGFR, c-Kit | Advanced Renal Cell Carcinoma, Soft Tissue Sarcoma[9][14][15] |

| Niraparib (Zejula®) | PARP-1, PARP-2 | Ovarian, Fallopian Tube, and Peritoneal Cancer[16][17] |

| Granisetron (Kytril®) | 5-HT3 Receptor Antagonist | Chemotherapy-induced Nausea and Vomiting[2] |

| Benzydamine (Tantum Verde®) | Anti-inflammatory | Pain and Inflammation Relief[2] |

Future Directions and Conclusion

The indazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research will likely focus on several key areas:

-

Expansion of Target Space: Exploring the potential of indazole derivatives against new and challenging biological targets.

-

Development of Selective Inhibitors: Designing highly selective compounds to minimize off-target effects and improve safety profiles.

-

Multifunctional Ligands: Creating single molecules that can modulate multiple targets involved in complex diseases.

-

Novel Synthetic Methodologies: Developing more efficient and versatile synthetic routes to access a wider range of indazole analogues.[1][2]

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Pazopanib - Wikipedia [en.wikipedia.org]

- 10. What is Axitinib used for? [synapse.patsnap.com]

- 11. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]

- 12. Axitinib: MedlinePlus Drug Information [medlineplus.gov]

- 13. cancerresearchuk.org [cancerresearchuk.org]

- 14. The anti-tumour drug Pazopanib: Uses, Mechanism of action and Side effects_Chemicalbook [chemicalbook.com]

- 15. Pazopanib: a promising new agent in the treatment of soft tissue sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Niraparib - Wikipedia [en.wikipedia.org]

- 17. Zejula (Niraparib) First PARP Inhibitor Approved for Maintenance Treatment of Recurrent Ovarian, Fallopian Tube, or Primary Peritoneal Cancer [ahdbonline.com]

- 18. Zejula (Niraparib) First PARP Inhibitor Approved for First-Line Maintenance Therapy in All Women with Advanced Ovarian Cancer, Regardless of Biomarker Status - Oncology Practice Management [oncpracticemanagement.com]

- 19. benthamdirect.com [benthamdirect.com]

- 20. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (2-Methyl-2H-indazol-5-yl)methanol: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of (2-Methyl-2H-indazol-5-yl)methanol, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document delves into its synthesis, characterization, and potential applications, offering valuable insights for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus, a bicyclic system composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in medicinal chemistry.[1] Its unique structural and electronic properties have led to its incorporation into a multitude of biologically active molecules.[2] Several FDA-approved drugs, such as the anti-cancer agents pazopanib and axitinib, feature the indazole core, highlighting its therapeutic relevance.[3] Indazole derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] The 2H-indazole isomer, in particular, is a common motif in drug design. This compound serves as a key building block for the synthesis of more complex indazole-based compounds, offering a versatile platform for structural modification and the exploration of structure-activity relationships (SAR).[1][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 1159511-52-0 |

| Molecular Formula | C₉H₁₀N₂O |

| Molecular Weight | 162.19 g/mol |

| Appearance | White to off-white solid (predicted) |

| Purity | Typically ≥97% from commercial suppliers[5] |

Synthesis of this compound

The most direct and efficient synthetic route to this compound is through the reduction of its corresponding aldehyde, 2-Methyl-2H-indazole-5-carbaldehyde. This precursor is readily available from commercial sources. The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis, and sodium borohydride (NaBH₄) is a mild and selective reducing agent well-suited for this purpose.[6]

The causality behind this experimental choice lies in the chemoselectivity of sodium borohydride. It readily reduces aldehydes and ketones while typically not affecting other functional groups that might be present in more complex substrates, such as esters or nitro groups, under standard conditions. This selectivity ensures a clean conversion to the desired alcohol with minimal side products.

Below is a detailed, step-by-step methodology for the synthesis of this compound.

Experimental Protocol: Reduction of 2-Methyl-2H-indazole-5-carbaldehyde

Materials:

-

2-Methyl-2H-indazole-5-carbaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-Methyl-2H-indazole-5-carbaldehyde (1.0 eq) in methanol. The volume of methanol should be sufficient to fully dissolve the starting material (e.g., 10-20 mL per gram of aldehyde). Place the flask on a magnetic stirrer.

-

Reduction: Cool the solution to 0 °C using an ice bath. Slowly add sodium borohydride (1.1-1.5 eq) portion-wise to the stirred solution. The addition should be controlled to manage any effervescence.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aldehyde is completely consumed.

-

Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction: Remove the methanol under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volumes).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.[3]

Synthetic Workflow Diagram

Caption: Synthetic workflow for the preparation of this compound.

Characterization

Thorough characterization of the synthesized this compound is essential to confirm its identity and purity. The primary techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Predicted Spectroscopic Data

¹H NMR (predicted, CDCl₃, 400 MHz):

-

δ 8.0-8.2 (s, 1H): Proton on the indazole ring (C3-H).

-

δ 7.5-7.7 (m, 2H): Aromatic protons on the benzene portion of the indazole ring.

-

δ 7.2-7.4 (m, 1H): Aromatic proton on the benzene portion of the indazole ring.

-

δ 4.8-5.0 (s, 2H): Methylene protons of the hydroxymethyl group (-CH₂OH).

-

δ 4.1-4.3 (s, 3H): Methyl protons attached to the indazole nitrogen (N-CH₃).

-

δ 1.5-2.5 (br s, 1H): Hydroxyl proton (-OH).

¹³C NMR (predicted, CDCl₃, 100 MHz):

-

δ 150-155: Quaternary carbon of the indazole ring.

-

δ 140-145: Quaternary carbon of the indazole ring.

-

δ 120-130 (multiple signals): Aromatic carbons of the benzene portion.

-

δ 110-120: Aromatic carbons of the benzene portion.

-

δ 60-65: Methylene carbon of the hydroxymethyl group (-CH₂OH).

-

δ 35-40: Methyl carbon attached to the indazole nitrogen (N-CH₃).

Mass Spectrometry (MS):

-

[M+H]⁺: Expected at m/z 163.08.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block in the synthesis of more elaborate molecules with potential therapeutic applications. The primary alcohol functionality serves as a handle for further chemical modifications, such as oxidation to the corresponding aldehyde or carboxylic acid, or conversion into ethers, esters, and amines.

The indazole scaffold is a key component in a variety of kinase inhibitors.[9] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. By utilizing this compound as a starting material, medicinal chemists can design and synthesize novel indazole derivatives that can be screened for their inhibitory activity against various kinases. For example, derivatives of this compound could be explored as potential inhibitors of vascular endothelial growth factor receptor (VEGFR), a key target in anti-angiogenic cancer therapy.[9]

Furthermore, the broader class of indazole-containing compounds has demonstrated a wide range of biological activities, including anti-proliferative effects against various cancer cell lines.[10] The synthesis of libraries of compounds derived from this compound would be a logical step in the discovery of new anti-cancer agents.[2]

Logical Relationship Diagram for Application

Caption: Logical progression from the core building block to potential therapeutic agents.

Conclusion

This compound is a strategically important building block for the synthesis of novel indazole-based compounds. Its straightforward synthesis from a commercially available precursor, coupled with the versatile reactivity of its primary alcohol functionality, makes it an attractive starting point for medicinal chemistry campaigns. The established biological significance of the indazole scaffold provides a strong rationale for the exploration of derivatives of this compound in the quest for new therapeutic agents, particularly in the area of oncology. This technical guide serves as a foundational resource for researchers embarking on the synthesis and application of this valuable heterocyclic compound.

References

- 1. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. calpaclab.com [calpaclab.com]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. connectjournals.com [connectjournals.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

An In-depth Technical Guide to the Discovery and Synthesis of 2H-Indazoles

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the discovery, history, and synthetic methodologies for obtaining 2H-indazoles, a crucial scaffold in modern medicinal chemistry. We will delve into the foundational discoveries that first brought this heterocyclic system to light and traverse through the evolution of synthetic strategies, from classical methods to contemporary transition-metal-catalyzed reactions. This document is designed to serve as a technical resource, offering not only a historical narrative but also practical, field-proven insights and detailed experimental protocols for the synthesis of this important class of compounds.

A Note on Tautomerism: The Two Faces of Indazole

Indazole exists as two primary tautomers: 1H-indazole and 2H-indazole. The 1H-tautomer is thermodynamically more stable and thus predominates in equilibrium.[1] However, the less stable 2H-indazole scaffold is a key structural motif in numerous pharmacologically active molecules, driving the development of regioselective synthetic methods to access this specific isomer.[2] The differentiation between these two forms is critical and is reliably achieved through spectroscopic methods, particularly ¹³C NMR spectroscopy, where the chemical shifts of the carbon atoms in the pyrazole ring differ significantly between the two isomers.[3][4]

The Dawn of Indazole Chemistry: A Historical Perspective

The journey into the world of indazoles began in the late 19th century with the pioneering work of Hermann Emil Fischer. In 1883, while not isolating the parent 2H-indazole itself, Fischer reported the synthesis of an indazole derivative, laying the groundwork for the exploration of this heterocyclic system.[5][6] Shortly after, the Jacobson synthesis provided a route to the indazole core through the cyclization of o-tolyldiazoaminobenzene. These early methods, while historically significant, often lacked regioselectivity and efficiency.

The unambiguous characterization and differentiation of the 1H- and 2H-tautomers came later with the advent of modern spectroscopic techniques. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy have been instrumental in elucidating the precise structures of these isomers, confirming the connectivity and position of the substituents on the indazole ring.[3][7]

Modern Synthetic Strategies for 2H-Indazole Synthesis